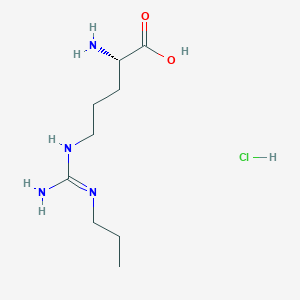

N-Ω-丙基-L-精氨酸(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nomega-Propyl-L-arginine hydrochloride is a selective, reversible neuronal nitric oxide synthase (nNOS) inhibitor . It is a potent, competitive, and highly selective inhibitor of nNOS, with a Ki of 57 nM . It displays a 149-fold selectivity for nNOS over endothelial NOS (eNOS) .

Synthesis Analysis

Nomega-Propyl-L-arginine hydrochloride is synthesized and is available in solid form . The exact synthesis process is not mentioned in the search results.Molecular Structure Analysis

The empirical formula of Nomega-Propyl-L-arginine hydrochloride is C9H20N4O2 . Its molecular weight is 216.28 (free base basis) .Physical And Chemical Properties Analysis

Nomega-Propyl-L-arginine hydrochloride is a solid substance . It is soluble in water up to 100 mM . Its molecular weight is 252.74 .Relevant Papers One relevant paper mentions that Nomega-Propyl-L-arginine hydrochloride blocks the effects of phencyclidine on prepulse inhibition and locomotor activity in mice .

科学研究应用

Nomega-羟基-L-精氨酸还原为L-精氨酸

研究表明,Nomega-羟基-L-精氨酸,L-精氨酸形成一氧化氮的中间体,可以还原为L-精氨酸。此反应由猪和人类的肝微粒体和线粒体催化。该途径对于考虑将Nomega-羟基-L-精氨酸用作一氧化氮的前体非常重要 (Clement, Kunze, & Heberling, 2006)。

一氧化氮合酶和血管生成

发现一氧化氮合酶抑制剂Nomega-硝基-L-精氨酸甲酯 (L-NAME) 阻断血管内皮生长因子 (VEGF) 诱导的血管生成,但不能阻断碱性成纤维细胞生长因子 (bFGF) 诱导的血管生成。这表明一氧化氮是 VEGF 诱导的血管生成的关键下游成分,突出了在肿瘤血管生成控制中靶向一氧化氮合酶/鸟苷酸环化酶途径的潜力 (Ziche 等人,1997)。

Nomega-甲基化L-精氨酸的合成方法

由于不对称二甲基-L-精氨酸 (ADMA) 和单甲基-l-精氨酸 (NMMA) 等 Nomega-甲基化精氨酸作为一氧化氮合酶 (NOS) 的有效生理抑制剂的作用,因此对 Nomega-甲基化精氨酸的合成方法的研究得到了扩展。这些化合物具有潜在的药物相关性,从而导致开发各种衍生物的合成方案 (Schade 等人,2008)。

神经元选择性一氧化氮合酶抑制

发现神经元选择性一氧化氮合酶 (NOS) 抑制剂 Nomega-丙基-L-精氨酸可以阻断苯环利定在小鼠中诱导的行为效应,例如破坏脉冲前抑制和刺激运动活动。这突出了其在调节与精神分裂症相关的行为中的潜在作用 (Klamer, Engel, & Svensson, 2004)。

L-精氨酸-NO 通路和中枢神经系统氧中毒

L-精氨酸-一氧化氮通路与高氧诱发的癫痫发作的发病机制有关。控制一氧化氮水平的药物,如 Nomega-硝基-L-精氨酸甲酯 (L-NAME),已用于研究它们对癫痫发作的影响,表明一氧化氮在中枢神经系统氧中毒中具有复杂的作用 (Bitterman & Bitterman, 1998)。

作用机制

Target of Action

N|O-Propyl-L-arginine (hydrochloride), also known as Nomega-Propyl-L-arginine (hydrochloride), is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS) . The primary targets of N|O-Propyl-L-arginine (hydrochloride) are neuronal nitric oxide synthase (nNOS) and, to a lesser extent, endothelial nitric oxide synthase (eNOS) .

Mode of Action

N|O-Propyl-L-arginine (hydrochloride) interacts with its targets by competitively inhibiting the action of nNOS. It binds to the active site of nNOS, preventing the normal substrate, L-arginine, from binding, thereby inhibiting the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS by N|O-Propyl-L-arginine (hydrochloride) affects the nitric oxide pathway. Nitric oxide is a crucial cellular signaling molecule involved in many physiological and pathological processes. It is a powerful vasodilator with a short half-life of a few seconds in the blood. Long-term potentiation in the neurons is also affected by NO acting as a secondary messenger .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body

Result of Action

The inhibition of nNOS by N|O-Propyl-L-arginine (hydrochloride) results in a decrease in the production of nitric oxide. This can have various effects on the body, depending on the specific physiological context. For example, it can lead to a decrease in vasodilation and influence neurotransmission .

属性

IUPAC Name |

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPXYHYMXLUNPN-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N|O-Propyl-L-arginine (hydrochloride) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)